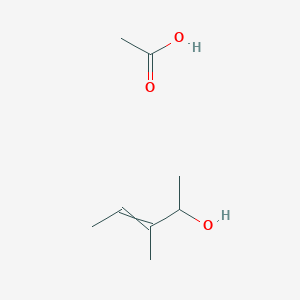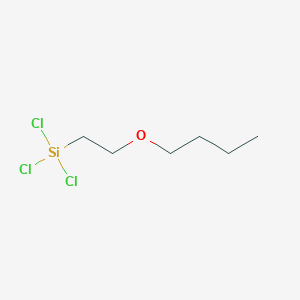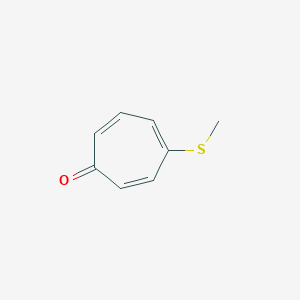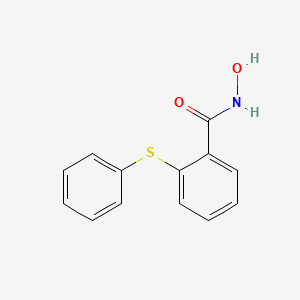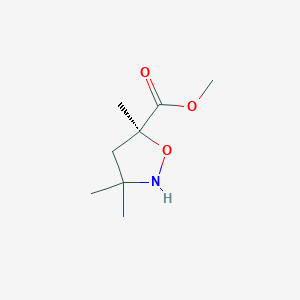
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate is an ester compound characterized by its pleasant odor, which is often used in the fragrance and flavor industry. Esters like this one are known for their distinctive aromas and are commonly found in natural products such as fruits and flowers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The specific reaction involves the condensation of 2,3-dimethylbutanoic acid with ethanol, using sulfuric acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 2,3-dimethylbutanoic acid and ethanol.
Reduction: 2,3-dimethylbutanol.
Substitution: Depending on the nucleophile, various substituted products.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism by which ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate exerts its effects involves its interaction with olfactory receptors in the nose, leading to the perception of its characteristic odor. On a molecular level, the ester bond can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which may have further biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent and in the fragrance industry.
Methyl butyrate: Known for its fruity aroma, used in flavorings and perfumes.
Isopropyl butyrate: Similar in structure and used in similar applications.
Uniqueness
Ethyl 2,3-dimethyl-2-(propan-2-yl)butanoate is unique due to its specific structure, which imparts a distinct aroma and makes it particularly valuable in the fragrance and flavor industry. Its branched structure also influences its reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
63791-89-9 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
ethyl 2,3-dimethyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-7-13-10(12)11(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
GZSQHOCMNQXKNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


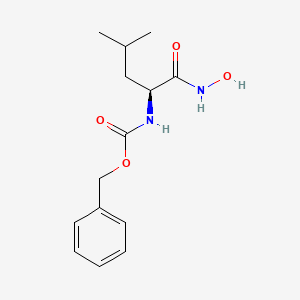
![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
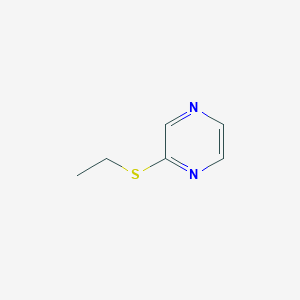
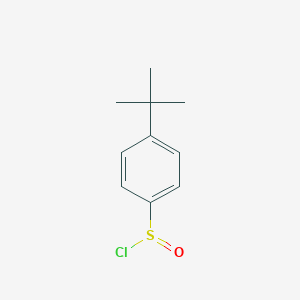
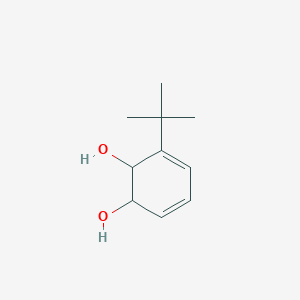
![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)
